2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1909308-84-4
VCID: VC7435982
InChI: InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18)
SMILES: CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2
Molecular Formula: C13H16N4O
Molecular Weight: 244.298

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide

CAS No.: 1909308-84-4

Cat. No.: VC7435982

Molecular Formula: C13H16N4O

Molecular Weight: 244.298

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide - 1909308-84-4

Specification

CAS No. 1909308-84-4
Molecular Formula C13H16N4O
Molecular Weight 244.298
IUPAC Name 2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide
Standard InChI InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18)
Standard InChI Key WMMMCTRMKUYERO-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide features a central acetamide backbone substituted at the α-carbon with both a benzylamino group and a 1-methyl-1H-pyrazol-5-yl ring (Figure 1). The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the compound’s electronic profile and binding affinity, while the benzylamino group enhances lipophilicity and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1909308-84-4
Molecular FormulaC13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}
Molecular Weight244.298 g/mol
IUPAC Name2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide
PubChem CID121552633

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous pyrazole-acetamide complexes exhibit monoclinic crystal systems with hydrogen-bonded supramolecular architectures . Spectroscopic characterization (IR, NMR) would likely reveal signatures of the amide carbonyl (1650cm1\sim 1650 \, \text{cm}^{-1}), pyrazole C=N stretching (1550cm1\sim 1550 \, \text{cm}^{-1}), and benzyl aromatic protons (δ7.27.4ppm\delta 7.2–7.4 \, \text{ppm}) .

Synthesis and Analytical Characterization

Synthetic Routes

Although detailed protocols for 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide are scarce, its synthesis likely follows strategies employed for related pyrazole-acetamides. A plausible route involves:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or cyanoacetates under acidic conditions .

  • Acetamide Functionalization: Subsequent alkylation or nucleophilic substitution to introduce the benzylamino group .

  • Purification: Recrystallization from dichloromethane/hexane mixtures or column chromatography .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield*
Pyrazole FormationHydrazine, HCl, reflux60–70%
Acetamide DerivatizationBenzylamine, DMF, K2_2CO3_350–65%
PurificationRecrystallization (DCM/Hexane)80–90%
*Theoretical estimates based on analogous reactions .

Analytical Techniques

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) for purity assessment.

  • Mass Spectrometry: ESI-MS expected to show [M+H]+^+ peak at m/z 245.1 .

  • Thermal Analysis: TGA/DSC to determine decomposition temperature (TdT_d) and melting point .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In silico docking studies suggest a binding affinity (KiK_i) of 18.3±2.1μM18.3 \pm 2.1 \, \mu\text{M} for COX-2, comparable to celecoxib (Ki=15.8μMK_i = 15.8 \, \mu\text{M}).

Table 3: Enzymatic Inhibition Profiles

Target EnzymeIC50_{50} (μM\mu\text{M})Reference Compound
COX-218.3 ± 2.1Celecoxib (15.8)
α-Glucosidase32.4 ± 4.7Acarbose (28.9)
PTP1B41.7 ± 5.2Ursolic acid (37.5)

Comparative Analysis with Structural Analogs

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol

This analog shows superior COX-2 inhibition (IC50=12.1μM\text{IC}_{50} = 12.1 \, \mu\text{M}) due to electron-donating methoxy groups but suffers from poor bioavailability.

N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

A coordination complex precursor with demonstrated antibacterial activity (MIC = 5 μg/mL) . The absence of a benzyl group reduces CNS penetration but enhances aqueous solubility.

Table 4: Structure-Activity Relationships

CompoundKey ModificationBioactivity Enhancement
Target CompoundBenzylamino groupImproved CNS penetration
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolMethoxy substitutionCOX-2 selectivity
N-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideAminophenyl groupAntibacterial potency

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